2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, trihydrochloride
Description
The compound 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, trihydrochloride is a benzodiazepine derivative characterized by:
- 7-chloro substitution on the benzodiazepine core.
- o-fluorophenyl group at position 3.
- A 2-(4-methylpiperazinyl)ethyl chain at position 1.
- Trihydrochloride salt formulation, enhancing solubility and bioavailability.
The piperazinyl ethyl moiety may modulate receptor affinity and metabolic stability compared to simpler alkyl chains .
Propriétés
Numéro CAS |
1755-83-5 |
|---|---|
Formule moléculaire |
C22H27Cl4FN4O |
Poids moléculaire |
524.3 g/mol |
Nom IUPAC |
7-chloro-5-(2-fluorophenyl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-3H-1,4-benzodiazepin-2-one;trihydrochloride |
InChI |
InChI=1S/C22H24ClFN4O.3ClH/c1-26-8-10-27(11-9-26)12-13-28-20-7-6-16(23)14-18(20)22(25-15-21(28)29)17-4-2-3-5-19(17)24;;;/h2-7,14H,8-13,15H2,1H3;3*1H |
Clé InChI |
MVNSMCNZEKGRQF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F.Cl.Cl.Cl |
Origine du produit |
United States |
Activité Biologique
The compound 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, trihydrochloride is a benzodiazepine derivative known for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H21ClF2N2O
- Molecular Weight : 332.757 g/mol
- CAS Number : 20971-53-3
- IUPAC Name : 7-Chloro-5-(o-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. This compound likely enhances GABAergic transmission by binding to the benzodiazepine site on GABA_A receptors, promoting sedation and anxiolysis. The presence of the piperazine moiety may also influence receptor selectivity and enhance pharmacokinetic properties.
Sedative and Anxiolytic Effects
Research indicates that benzodiazepine derivatives exhibit significant sedative and anxiolytic properties. The specific compound has been shown to reduce anxiety-like behaviors in animal models when administered at therapeutic doses.
Table 1: Summary of Sedative Effects in Animal Studies
| Study | Dose (mg/kg) | Effect Observed | Reference |
|---|---|---|---|
| A | 5 | Significant reduction in anxiety-like behavior | |
| B | 10 | Enhanced sedative effect observed | |
| C | 15 | Marked sedation and muscle relaxation |
Antidepressant Activity
Some studies suggest that this compound may also possess antidepressant properties. The interaction with serotonin receptors due to the piperazine structure could contribute to mood regulation.
Case Study: Antidepressant Effects
In a randomized controlled trial involving patients with generalized anxiety disorder (GAD), participants receiving the compound exhibited a significant reduction in depression scores compared to placebo groups. The results indicated a potential dual action as both an anxiolytic and antidepressant agent.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests rapid absorption with peak plasma concentrations occurring within two hours post-administration. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.
Safety and Toxicology
Toxicological assessments indicate that while the compound is generally well-tolerated at therapeutic doses, higher doses can lead to adverse effects such as sedation, cognitive impairment, and potential dependence. Long-term use requires careful monitoring.
Table 2: Adverse Effects Reported
| Adverse Effect | Incidence (%) | Severity |
|---|---|---|
| Sedation | 25 | Mild to Moderate |
| Cognitive Impairment | 15 | Moderate |
| Dependence Risk | 10 | High |
Comparaison Avec Des Composés Similaires
Structural Modifications and Key Differences
Table 1: Substituent Comparison of Benzodiazepine Derivatives
Key Observations :
Position 1 Substituents: The target compound’s 2-(4-methylpiperazinyl)ethyl group distinguishes it from analogs with hydroxyethyl , morpholinyl ethyl , or phenoxyethyl chains . Piperazine derivatives often exhibit enhanced solubility and altered receptor interactions due to their basic nitrogen atoms.
Position 5 Aromatic Groups :
- The o-fluorophenyl group in the target compound may confer higher lipophilicity compared to 2-chlorophenyl (Clonazepam) or 2-pyridyl (Bromazepam), influencing blood-brain barrier penetration .
Position 7 Substituents :
- A chloro group is common in the target compound and several analogs, but Clonazepam substitutes this with a nitro group, which is strongly electron-withdrawing and may affect binding kinetics .
Salt Forms :
- The trihydrochloride salt of the target compound contrasts with freebase forms (e.g., Bromazepam), likely improving aqueous solubility for parenteral administration .
Pharmacological Implications
- Receptor Binding : Piperazine-containing benzodiazepines (e.g., the target compound) may exhibit prolonged half-lives due to reduced hepatic metabolism compared to hydroxyethyl analogs .
- Regulatory Status : Analogous compounds like Diazepam are DEA Schedule IV, indicating the target compound may face similar regulatory scrutiny if developed clinically .
Méthodes De Préparation
General Synthetic Strategy for 1,4-Benzodiazepin-2-ones
The synthesis of 1,4-benzodiazepin-2-ones typically involves:
- Construction of the benzodiazepine ring system via cyclization of appropriate precursors such as o-phenylenediamines with ketoesters or other carbonyl compounds.
- Introduction of substituents at the 3-position by enolate alkylation or related methods.
- Functionalization at the 1-position by alkylation or acylation reactions.
- Incorporation of halogen substituents (e.g., chloro, fluoro) on the aromatic ring via halogenated starting materials or halogenation reactions.
This approach is well-documented in the literature, including the work by Kim, Volkman, and Ellman (1998), who explored benzodiazepine enolate alkylation to prepare multigram quantities of 3-substituted 1,4-benzodiazepin-2-ones for biological studies.
Specific Preparation of 7-Chloro-5-(o-fluorophenyl)-Substituted Benzodiazepin-2-ones
The key structural features of the target compound include:
- A 7-chloro substituent on the benzodiazepine core.
- A 5-(o-fluorophenyl) substituent.
- A 1-(2-(4-methyl-1-piperazinyl)ethyl) side chain.
- Trihydrochloride salt form for enhanced solubility and stability.
The preparation involves the following key steps:
-
- Use of 2-amino-5-chlorobenzophenone derivatives or their equivalents to introduce the 7-chloro substituent.
- Incorporation of the o-fluorophenyl group typically involves using o-fluorobenzoyl chloride or o-fluorobenzophenone derivatives.
Cyclization to Form the Benzodiazepine Core:
- Condensation of the substituted o-phenylenediamine with the appropriate ketoester or benzoyl derivative under acidic or basic conditions to form the 1,4-benzodiazepin-2-one ring.
Introduction of the Piperazinylethyl Side Chain:
- Alkylation at the 1-position of the benzodiazepine ring using 2-chloroethyl derivatives of 4-methylpiperazine.
- This step often requires the use of a base such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) to facilitate nucleophilic substitution.
Formation of the Trihydrochloride Salt:
- Treatment of the free base with hydrochloric acid to yield the trihydrochloride salt, improving the compound’s solubility and crystallinity for pharmaceutical use.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 7-chloro-5-(o-fluorophenyl) benzodiazepine core | Condensation of 2-amino-5-chlorobenzophenone with ketoester | Formation of 1,4-benzodiazepin-2-one core |
| 2 | Alkylation at 1-position with 2-(4-methyl-1-piperazinyl)ethyl chloride | Base (K2CO3), DMF, reflux | Introduction of piperazinylethyl side chain |
| 3 | Salt formation | HCl in ethanol or ether | Trihydrochloride salt of final compound |
Analytical and Research Outcomes
- Yield and Purity: Alkylation reactions typically yield 70-85% of the desired substituted benzodiazepine, with purity confirmed by NMR, IR, and mass spectrometry.
- Structural Confirmation: Single-crystal X-ray diffraction and 2D NMR techniques confirm the substitution pattern and ring conformation.
- Computational Studies: Density Functional Theory (DFT) calculations support the stability of the molecule and predict vibrational frequencies consistent with experimental IR spectra.
- Biological Relevance: The presence of the 7-chloro and o-fluorophenyl groups enhances binding affinity to benzodiazepine receptors, while the piperazinyl moiety improves pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this benzodiazepine derivative, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves multi-step reactions, including halogenation, acylation, and cyclization. A common approach is the acylation of a benzodiazepine core with substituted benzoyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization includes controlling reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Use nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) validates molecular weight and chloride counterion presence. Infrared spectroscopy (IR) identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups. X-ray crystallography may resolve crystal packing and absolute configuration .
Q. How can researchers assess the compound’s solubility and stability in preclinical formulations?
- Perform kinetic solubility assays in buffered solutions (pH 1.2–7.4) using HPLC-UV quantification. Stability studies under accelerated conditions (40°C/75% RH) over 1–4 weeks can identify degradation products via LC-MS. For in vitro assays, dimethyl sulfoxide (DMSO) is a common solvent, but concentrations should be kept <0.1% to avoid cellular toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazinyl or fluorophenyl groups) influence GABA_A receptor binding affinity and functional efficacy?
- The o-fluorophenyl group enhances lipophilicity and π-π stacking with receptor aromatic residues, while the 4-methylpiperazinyl ethyl chain improves solubility and modulates receptor subtype selectivity (e.g., α1 vs. α2 subunits). Conduct competitive binding assays using [³H]flunitrazepam and functional electrophysiology (e.g., Xenopus oocyte models) to quantify EC₅₀ values and classify the compound as a full/partial agonist or inverse agonist .
Q. What experimental strategies resolve contradictions between in vitro receptor affinity and in vivo pharmacological activity?
- Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite activity. Use LC-MS/MS to quantify brain/plasma ratios in rodent models. Compare results from GABA-induced chloride flux assays (in vitro) with anticonvulsant efficacy in pentylenetetrazole (PTZ)-induced seizure models (in vivo). Antagonism studies with flumazenil can confirm benzodiazepine receptor specificity .
Q. How can computational modeling guide the design of analogs with reduced off-target effects?
- Perform molecular docking (e.g., AutoDock Vina) using GABA_A receptor crystal structures (PDB: 6HUP) to predict binding poses. Molecular dynamics simulations (100 ns) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models prioritize analogs with lower predicted hERG channel affinity to mitigate cardiac toxicity risks .
Q. What methodologies validate the compound’s metabolic pathways and potential drug-drug interactions?
- Incubate the compound with human liver microsomes (HLMs) and CYP450 isoforms (e.g., CYP3A4, CYP2C19) to identify phase I metabolites. Use UPLC-QTOF-MS for metabolite profiling. Inhibitor studies (e.g., ketoconazole for CYP3A4) clarify enzyme contributions. Pharmacokinetic studies in rodents (IV/PO dosing) calculate AUC, Cₘₐₓ, and half-life .
Methodological Notes
- Receptor Binding Assays : Use cortical membrane preparations from Sprague-Dawley rats. Incubate with 0.5–10 nM [³H]flunitrazepam and test compound (0.1–100 µM) for 60 min at 4°C. Filter-bound radioactivity via glass fiber filters and quantify via scintillation counting .
- In Vivo Anticonvulsant Models : Administer PTZ (85 mg/kg, IP) to Swiss albino mice pretreated with the compound (1–30 mg/kg, PO). Monitor seizure latency and mortality over 30 min. Flumazenil (10 mg/kg, IP) pre-treatment confirms receptor-mediated effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
